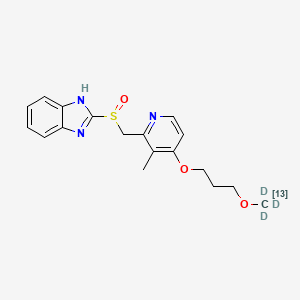

Rabeprazole-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N3O3S |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2+1D3 |

InChI Key |

YREYEVIYCVEVJK-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Rabeprazole-13C,d3 for Researchers and Drug Development Professionals

Introduction

Rabeprazole-13C,d3 is a stable isotope-labeled version of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions. This isotopically enriched analog serves as an indispensable tool, primarily as an internal standard, in bioanalytical studies. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in pharmacokinetic and metabolic research involving the parent drug, Rabeprazole. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and visual representations of relevant biological pathways and analytical workflows.

Core Properties and Data

This compound is structurally identical to Rabeprazole, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 (¹³C) atom and three deuterium (d3) atoms. This mass difference allows for its distinct detection by mass spectrometry when used alongside the unlabeled drug, without altering its chemical behavior.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 2-(((4-(3-(methoxy-d3)-propoxy-13C)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

| CAS Number | 1261392-48-6 |

| Molecular Formula | C₁₇¹³CH₁₈D₃N₃O₃S |

| Molecular Weight | Approximately 363.45 g/mol |

| Isotopic Enrichment | Typically ≥99% for ¹³C and ≥98% for Deuterium |

| Chemical Purity | Generally ≥98% |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and Methanol |

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, the parent compound of this compound, exerts its pharmacological effect by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, commonly known as the proton pump. This enzyme is located in the secretory canaliculi of parietal cells in the stomach lining and is responsible for the final step of gastric acid secretion. The following diagram illustrates this mechanism of action.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rabeprazole in biological matrices. Below are detailed protocols for a typical pharmacokinetic study.

I. Bioanalytical Method for Rabeprazole in Human Plasma

This protocol outlines the procedure for extracting and quantifying Rabeprazole from human plasma using this compound as an internal standard.

A. Materials and Reagents:

-

Rabeprazole analytical standard

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Standard laboratory glassware and pipettes

-

Vortex mixer

-

Centrifuge

B. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Rabeprazole and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Rabeprazole by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with the same diluent to the desired concentration.

-

C. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma sample (calibration standard, quality control sample, or unknown study sample) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound) to each tube (except for blank samples) and vortex briefly.

-

Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane) and vortex for 5 minutes.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.1.

-

This compound (IS): Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 246.1.

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

II. Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study employing this compound as an internal standard.

Conclusion

This compound is a critical analytical tool for researchers and professionals in drug development. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and metabolism studies of Rabeprazole. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of robust and accurate analytical methods.

Rabeprazole-13C,d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Rabeprazole-13C,d3. It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump) located on the secretory surface of parietal cells.[1] this compound is a stable isotope-labeled version of rabeprazole, which is a valuable tool in pharmacokinetic studies and as an internal standard in bioanalytical methods. The incorporation of a carbon-13 atom and three deuterium atoms provides a distinct mass difference, allowing for precise quantification by mass spectrometry without altering the compound's chemical properties significantly.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a substituted benzimidazole and a pyridine ring, linked by a methylsulfinyl group. The isotopic labeling is located on the methoxypropoxy side chain.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt are presented in the tables below. Data for the non-labeled rabeprazole sodium is included for comparison, as specific experimental data for the labeled compound is limited.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]-2-pyridinyl]methylsulfinyl]-1H-benzimidazole | PubChem |

| Molecular Formula | C₁₇¹³CH₁₈D₃N₃O₃S | [1] |

| Molecular Weight | 363.45 g/mol | [1] |

| CAS Number | 1261392-48-6 | [1] |

Table 2: Physical Properties of Rabeprazole Sodium (Non-labeled Analog)

| Property | Value | Source |

| Melting Point | 140-141 °C (decomposes) | PubChem |

| Appearance | White to yellowish-white solid | PubChem |

Table 3: Solubility of Rabeprazole Sodium (Non-labeled Analog)

| Solvent | Solubility | Source |

| Water | Very soluble | PubChem |

| Methanol | Very soluble | PubChem |

| Ethanol | Freely soluble, ~30 mg/mL | [2] |

| Chloroform | Freely soluble | PubChem |

| Ethyl Acetate | Freely soluble | PubChem |

| DMSO | ~25 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [2] |

| Ether | Insoluble | PubChem |

| n-Hexane | Insoluble | PubChem |

| PBS (pH 7.2) | ~10 mg/mL | [2] |

Mechanism of Action

Rabeprazole, and by extension this compound, is a prodrug that is activated in the acidic environment of the gastric parietal cells.[3] In this acidic compartment, rabeprazole is converted to its active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[3] This action blocks the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of gastric acidity.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of rabeprazole in a gastric parietal cell.

Caption: Mechanism of rabeprazole action in gastric parietal cells.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of rabeprazole in biological matrices.

General Synthesis Outline for Isotopically Labeled Rabeprazole

The synthesis of this compound would follow the general synthetic route for rabeprazole, but would utilize isotopically labeled starting materials. A plausible approach involves the use of [13C, d3]-methanol as a precursor to introduce the labeled methoxy group.

A general synthetic scheme is depicted below. A key intermediate, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, would be synthesized using [13C, d3]-methanol. This intermediate is then reacted with 2-mercaptobenzimidazole. The resulting thioether is subsequently oxidized to the sulfoxide, rabeprazole.

Caption: Generalized synthetic workflow for this compound.

Bioanalytical Method using LC-MS/MS

The following is a representative protocol for the quantification of rabeprazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rabeprazole: Precursor ion (Q1) m/z 360.1 → Product ion (Q3) m/z 242.2.[4]

-

This compound: Precursor ion (Q1) m/z 364.1 → Product ion (Q3) m/z 242.2 (or another suitable fragment).

-

-

Analytical Workflow Diagram

The diagram below outlines the typical workflow for a bioanalytical study using this compound.

Caption: Workflow for bioanalysis of rabeprazole using a labeled internal standard.

Spectroscopic Data

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak that is 4 Da higher than that of unlabeled rabeprazole due to the presence of one 13C and three deuterium atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of rabeprazole, with the key product ion at m/z 242.2 resulting from the cleavage of the sulfinylmethyl bridge.[4]

NMR Spectroscopy

The 1H NMR spectrum of this compound would be similar to that of rabeprazole, with the notable absence of the methoxy proton signal, which is replaced by the deuterated methyl group. The 13C NMR spectrum would show a signal for the labeled carbon atom, which would exhibit coupling to deuterium if observed under appropriate conditions.[5]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of rabeprazole in complex biological matrices. Its chemical and biological properties are virtually identical to the parent drug, making it an ideal internal standard for pharmacokinetic and bioequivalence studies. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

- 1. This compound | Bacterial | 1261392-48-6 | Invivochem [invivochem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Rabeprazole-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for Rabeprazole-¹³C,d₃, an isotopically labeled variant of the proton pump inhibitor Rabeprazole. The inclusion of stable isotopes such as Carbon-13 (¹³C) and deuterium (d) is crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols, purification techniques, and expected analytical data.

Synthetic Pathway Overview

The synthesis of Rabeprazole-¹³C,d₃ follows the established routes for Rabeprazole, with modifications to incorporate the isotopic labels at a specific position.[2][3] The labeling is targeted at the methoxy group of the 3-methoxypropoxy side chain, as indicated by the chemical name: 2-[[[(4-(3-Methoxy-¹³C,d₃)propoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[4]

The synthesis begins with the preparation of the isotopically labeled precursor, 3-(methoxy-¹³C,d₃)propan-1-ol. This labeled alcohol is then used to build the pyridine side chain, which is subsequently condensed with 2-mercapto-1H-benzimidazole. The final step involves the oxidation of the resulting sulfide intermediate to the desired sulfoxide product, Rabeprazole-¹³C,d₃.

Experimental Protocols

The following protocols are based on established methods for the synthesis of Rabeprazole and its analogues, adapted for the preparation of the labeled compound.[2][3][5][6]

2.1. Synthesis of 4-(3-methoxy-¹³C,d₃-propoxy)-2,3-dimethylpyridine 1-oxide

-

Preparation of 3-(methoxy-¹³C,d₃)propan-1-ol: To a solution of 1,3-propanediol in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH, 1.0 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes. Add methyl-d₃ iodide-¹³C (¹³CH₃I, 1.0 eq) dropwise and let the reaction warm to room temperature, stirring for 12-18 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Purify via distillation to yield the labeled alcohol.

-

Coupling: To a solution of 4-chloro-2,3-dimethylpyridine 1-oxide (1.0 eq) and 3-(methoxy-¹³C,d₃)propan-1-ol (1.2 eq) in an appropriate solvent like DMF, add sodium hydride (1.5 eq) at room temperature.[2] Heat the reaction mixture to 80-90°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material. Cool the mixture, quench with water, and extract with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

2.2. Synthesis of 2-(chloromethyl)-4-(3-methoxy-¹³C,d₃-propoxy)-3-methylpyridine

-

To a solution of 4-(3-methoxy-¹³C,d₃-propoxy)-2,3-dimethylpyridine 1-oxide (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and triethylamine (2.0 eq).[3]

-

Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by HPLC or TLC.

-

Upon completion, cool the mixture to room temperature. Wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude chloro-intermediate, which can be used in the next step without further purification.[7]

2.3. Synthesis of Rabeprazole Sulfide-¹³C,d₃

-

Dissolve 2-mercapto-1H-benzimidazole (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).[2]

-

Add the crude 2-(chloromethyl)-4-(3-methoxy-¹³C,d₃-propoxy)-3-methylpyridine (1.1 eq) dissolved in ethanol to the mixture.

-

Stir the reaction at room temperature for 3-5 hours. The formation of the sulfide product can be monitored by TLC.

-

Once the reaction is complete, reduce the volume of ethanol under vacuum. Add water to the residue and extract the product with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate to give the crude Rabeprazole Sulfide-¹³C,d₃.

2.4. Oxidation to Rabeprazole-¹³C,d₃

-

Dissolve the crude Rabeprazole Sulfide-¹³C,d₃ (1.0 eq) in dichloromethane and cool the solution to -5°C to 0°C.[5][6]

-

Add a solution of sodium hypochlorite (1.05 eq) or m-chloroperbenzoic acid (m-CPBA, ~1.0 eq) dropwise, maintaining the temperature below 5°C.[5][6]

-

Stir the mixture at this temperature for 1-2 hours. Monitor the reaction by HPLC to ensure complete conversion of the sulfide and to minimize over-oxidation to the sulfone impurity.[8]

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using NaOCl).

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Rabeprazole-¹³C,d₃.

2.5. Formation of Rabeprazole-¹³C,d₃ Sodium Salt (Optional)

-

Dissolve the crude Rabeprazole-¹³C,d₃ in methanol or ethanol.[9]

-

Add a stoichiometric amount (1.0 eq) of sodium hydroxide solution (e.g., 0.1 N aqueous NaOH).[6]

-

Stir the solution for 1 hour at room temperature.

-

The sodium salt can be isolated by removing the solvent under reduced pressure and precipitating the product by adding an anti-solvent like diethyl ether or diisopropyl ether.[5][6]

Purification

High purity is essential for isotopically labeled standards. A multi-step purification process is typically employed, combining extraction, crystallization, and optionally, chromatography.[9][10]

-

Initial Work-up: The crude product from the oxidation step is subjected to a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Decolorization: The crude product can be dissolved in a suitable solvent like acetone and treated with activated carbon at 30-35°C to remove colored impurities.[5] The mixture is then filtered through a pad of celite.

-

Crystallization: The most common method for purifying Rabeprazole is crystallization. The filtrate from the decolorization step is concentrated, and an anti-solvent such as diisopropyl ether or cyclohexane is added to induce precipitation.[5][9] The mixture is cooled (e.g., to 0-5°C) to maximize crystal formation, filtered, and washed with a cold mixture of the solvent and anti-solvent.

-

Drying: The purified solid is dried under vacuum at 40-45°C until a constant weight is achieved.[5]

-

Preparative HPLC: For achieving the highest purity (>99.5%), preparative high-performance liquid chromatography (HPLC) can be employed. This method is particularly effective at removing closely related structural impurities like the corresponding sulfone or unreacted sulfide.[11]

Data Presentation and Characterization

The synthesized Rabeprazole-¹³C,d₃ must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used are Mass Spectrometry and NMR Spectroscopy.[8][11]

4.1. Mass Spectrometry

Mass spectrometry confirms the molecular weight and, by extension, the successful incorporation of the isotopic labels. The expected mass will be approximately 4 Da higher than that of unlabeled Rabeprazole.

| Analyte | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| Rabeprazole (Unlabeled) | C₁₈H₂₁N₃O₃S | 359.1304 | 360.1377 | 382.1196 |

| Rabeprazole-¹³C,d₃ | C₁₇¹³CH₁₈D₃N₃O₃S | 363.1492 | 364.1565 | 386.1384 |

| Rabeprazole Sodium Salt-¹³C,d₃ | C₁₇¹³CH₁₇D₃N₃NaO₃S | 385.1311 | N/A (forms [M+H]⁺ of base) | 386.1384 (as M⁺) |

Table 1: Predicted Mass Spectrometry Data. Unlabeled data is for comparison.

4.2. NMR Spectroscopy

NMR spectroscopy provides structural confirmation and verifies the position of the labels.

-

¹H NMR: The most significant change will be the absence of the methoxy proton signal (a singlet typically around 3.3 ppm in unlabeled Rabeprazole) due to deuteration (d₃). Other proton signals corresponding to the Rabeprazole skeleton should remain consistent with the unlabeled standard.[8]

-

¹³C NMR: The signal for the methoxy carbon will be significantly enhanced due to ¹³C enrichment. It will appear as a singlet, lacking the typical one-bond C-H coupling seen in proton-coupled spectra. The deuterium substitution on this carbon will cause a slight upfield shift (isotope effect) and potential triplet splitting in high-resolution spectra due to C-D coupling, though this may not be resolved under standard conditions. All other carbon signals should be comparable to the unlabeled Rabeprazole spectrum.[12][13]

| Assignment (Unlabeled) | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Note for Rabeprazole-¹³C,d₃ |

| Pyridine-CH₃ | ~2.2 | ~11.0 | No change expected. |

| -O-CH₂-CH₂-CH₂-O- | ~2.0 | ~29.0 | No significant change expected. |

| -O-CH₃ | ~3.3 | ~58.5 | ¹H: Signal absent. ¹³C: Signal enhanced, singlet. |

| -O-CH₂-(propoxy) | ~3.5 | ~66.5 | No significant change expected. |

| Pyridine-O-CH₂- | ~4.1 | ~69.0 | No significant change expected. |

| -S-CH₂- | ~4.7-4.8 (diastereotopic) | ~57.0 | No significant change expected. |

| Benzimidazole Ar-H | ~7.2-7.8 | ~112-143 | No change expected. |

| Pyridine Ar-H | ~6.9, ~8.2 | ~107-163 | No change expected. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (based on unlabeled Rabeprazole data in DMSO-d₆/CDCl₃) and expected changes for the labeled analogue.[8]

References

- 1. Rabeprazole-13C,d3 | Bacterial | 1261392-48-6 | Invivochem [invivochem.com]

- 2. revues.imist.ma [revues.imist.ma]

- 3. asianjpr.com [asianjpr.com]

- 4. This compound Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. EP2294064A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]

- 10. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]

- 11. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Isotopically Labeled Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of isotopically labeled rabeprazole. The inclusion of isotopes, such as Deuterium (²H or D) or Carbon-14 (¹⁴C), is a critical tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards in bioanalytical assays. While the fundamental chemical properties are dictated by the parent molecule, isotopic substitution can subtly influence certain characteristics. This document outlines these properties, presents detailed experimental protocols for their determination, and visualizes key processes and relationships.

Core Physicochemical Properties

Isotopically labeled rabeprazole shares most of its fundamental properties with the unlabeled compound. The primary difference lies in the molecular weight due to the incorporation of heavier isotopes. Other properties such as acidity and lipophilicity are generally not significantly altered by isotopic substitution.

| Property | Description | Value (Unlabeled Rabeprazole) | Expected Impact of Isotopic Labeling |

| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1] | N/A | None on nomenclature, but position of label is specified (e.g., [D₃]-methoxy-rabeprazole). |

| Molecular Formula | C₁₈H₂₁N₃O₃S[1] | N/A | Formula reflects isotopic substitution (e.g., C₁₈H₁₈D₃N₃O₃S). |

| Molecular Weight | 359.4 g/mol [1] | 381.43 g/mol (Sodium Salt)[2][3] | Increased molecular weight corresponding to the mass of the incorporated isotopes. |

| Appearance | White to yellowish-white solid[1] | N/A | None. |

| pKa | The pH at which 50% of the drug is protonated. | ~5.0 (pyridine nitrogen)[4][5][6] | Minimal to no change. |

| LogP (Octanol/Water) | A measure of lipophilicity. | 0.6[1] | Minimal to no change. |

Solubility and Stability

The solubility and stability of rabeprazole are critically dependent on pH. Rabeprazole sodium is very soluble in water and methanol but is highly unstable in acidic environments.[1] This is a crucial consideration for formulation, administration, and in vitro testing.

Table 2: Solubility of Rabeprazole Sodium

| Solvent / Medium | Solubility | Reference |

| Water | Very Soluble / 100.4 mg/mL | [1][2] |

| Methanol | Very Soluble | [1] |

| Ethanol | Freely Soluble | [1] |

| Chloroform | Freely Soluble | [1] |

| n-hexane | Insoluble | [1] |

| pH 2.5 Buffer | 0.085 mg/mL | [2] |

| pH 7.5 Buffer | 0.395 mg/mL | [2] |

| pH 8.0 Buffer | 0.567 mg/mL | [2] |

| pH 9.0 Buffer | 0.878 mg/mL | [2] |

Stability Profile: Rabeprazole is a prodrug that is activated in the acidic environment of gastric parietal cells.[7] However, this same property makes it extremely labile in acidic conditions (pH < 7.0), where it rapidly degrades.[8][9] The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes.[9] It is significantly more stable under neutral to alkaline conditions.[2] The compound is also sensitive to heat, moisture, and light.[9] Forced degradation studies show significant breakdown under acid hydrolysis, oxidative, and thermal stress conditions.[10]

Caption: Relationship between pH and rabeprazole stability.

Experimental Protocols

Thorough characterization of isotopically labeled rabeprazole is essential to confirm its identity, purity, and suitability for its intended research application.

3.1. Isotopic Purity and Molecular Weight Confirmation by Mass Spectrometry (MS)

-

Objective : To confirm the incorporation of the isotopic label and determine the isotopic purity and accurate molecular weight.

-

Methodology :

-

Sample Preparation : Dissolve a small amount of the labeled rabeprazole in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

-

Analysis : Operate the ESI source in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

-

Data Interpretation : Compare the measured mass-to-charge ratio (m/z) of the labeled compound to its theoretical m/z. For example, the precursor ion for unlabeled rabeprazole is m/z 360.1485 [M+H]⁺.[1] A deuterium-labeled ([D₃]-methoxy) version would be expected at ~m/z 363.1672. The mass spectrum will also reveal the distribution of isotopes, allowing for the calculation of isotopic purity.

-

3.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure and verify the specific position of the isotopic label.

-

Methodology :

-

Sample Preparation : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments :

-

¹H NMR : The absence of a proton signal at the site of deuterium substitution provides direct evidence of successful labeling.

-

¹³C NMR : Can be used to confirm the overall carbon skeleton of the molecule.[12]

-

²H NMR : If deuterium is the label, this experiment can be run to directly observe the deuterium signal.

-

-

Data Interpretation : Analyze the chemical shifts, coupling constants, and signal integrations to confirm that the overall structure matches that of rabeprazole and that the isotopic label is in the intended position.

-

3.3. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the chemical purity of the labeled rabeprazole and quantify any impurities.

-

Methodology :

-

Chromatographic System : A standard HPLC system with a UV detector is used.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 150mm, 5 µm particle size) is commonly employed.[13]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5-7.3) and an organic solvent like acetonitrile or methanol is typical.[13][14] An isocratic or gradient elution can be used.

-

Detection : UV detection is performed at the λmax of rabeprazole, which is approximately 284-292 nm.[13][15]

-

Sample Preparation : Prepare a standard solution of known concentration in the mobile phase or a suitable diluent.

-

Quantification : Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

-

Caption: Workflow for the characterization of labeled rabeprazole.

3.4. Dissolution and Stability Testing

-

Objective : To assess the dissolution profile and stability under various conditions, particularly relevant for formulation development.

-

Methodology (based on USP dissolution for delayed-release articles) :

-

Apparatus : USP Apparatus 2 (Paddle).

-

Acid Stage :

-

Medium: 0.1 M HCl.

-

Procedure: Operate for a specified time (e.g., 2 hours for enteric-coated formulations) to simulate gastric fluid.

-

Analysis: Measure the amount of drug released; it should be below a certain threshold (e.g., <10%).[16]

-

-

Buffer Stage :

-

Medium: A buffer of pH > 7.0 (e.g., borate buffer pH 9.0).[16]

-

Procedure: After the acid stage, change the medium to the buffer and continue the test for a specified period (e.g., 45 minutes).

-

Analysis: Withdraw samples at predetermined intervals and analyze the concentration of rabeprazole using a validated HPLC-UV method. More than 80% of the drug should be released.

-

-

Metabolic Pathway of Rabeprazole

Understanding the metabolic pathway is often the primary reason for using isotopically labeled rabeprazole. Rabeprazole's metabolism is less dependent on the polymorphic enzyme CYP2C19 compared to other proton pump inhibitors.[17] A significant portion of its metabolism occurs via a non-enzymatic reduction to rabeprazole thioether.[17] This thioether can then be re-oxidized back to rabeprazole (predominantly the R-enantiomer) by CYP3A4 or further metabolized.[17][18]

Caption: Metabolic pathway of rabeprazole.

References

- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rabeprazole - Wikipedia [en.wikipedia.org]

- 5. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mdpi.com [mdpi.com]

- 9. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. RP-HPLC determination of rabeprazole sodium for injection and its related substances | Semantic Scholar [semanticscholar.org]

- 15. asianpharmtech.com [asianpharmtech.com]

- 16. Development and validation of a dissolution test for rabeprazole sodium in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabeprazole-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rabeprazole-13C,d3, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and a detailed visualization of its mechanism of action.

Core Technical Data

This compound is a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification. The key quantitative data for this compound and its sodium salt are summarized below.

| Property | This compound | This compound Sodium Salt |

| CAS Number | 1261392-48-6[1] | Not Available |

| Molecular Weight | 363.455 g/mol [1] | 385.44 g/mol |

| Molecular Formula | C₁₇¹³CH₁₇D₃N₃O₃S | C₁₇¹³CH₁₇D₃N₃NaO₃S |

Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase

Rabeprazole is a member of the substituted benzimidazole class of antisecretory compounds. It acts as a proton pump inhibitor (PPI), targeting the final step of gastric acid secretion.[2] Unlike H2-receptor antagonists, rabeprazole does not exhibit anticholinergic properties.[2] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) located on the secretory surface of parietal cells.[1][2]

Rabeprazole is a prodrug, meaning it is administered in an inactive form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated and undergoes a rapid conversion to its active form, a tetracyclic sulfenamide.[1][3][4] This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, forming a disulfide bond.[1][3][5] This binding inactivates the proton pump, thereby blocking the exchange of extracellular K+ for intracellular H+ and effectively halting acid secretion into the gastric lumen.[6] Due to the irreversible nature of this binding, acid secretion is suppressed until new proton pumps are synthesized by the parietal cells.[6]

The metabolism of rabeprazole is primarily non-enzymatic, with a smaller fraction metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6][7]

Below is a diagram illustrating the activation and mechanism of action of Rabeprazole.

Caption: Mechanism of Rabeprazole activation and inhibition of the gastric proton pump.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of rabeprazole on the H+/K+-ATPase enzyme, adapted from methodologies described for plant extracts and proton pump inhibitors.[8][9][10]

1. Preparation of H+/K+-ATPase Enriched Microsomes:

-

Obtain fresh sheep or pig stomachs from a local abattoir.[8][11]

-

Isolate the gastric mucosa by scraping.

-

Homogenize the mucosal scrapings in a cold Tris-HCl buffer (e.g., 200 mM, pH 7.4).[8]

-

Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed centrifugation (e.g., 5,000 x g for 10-20 minutes) to remove larger debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomes.[8]

-

The protein concentration of the resulting microsomal preparation should be determined using a standard method, such as the Bradford protein assay, with bovine serum albumin as a standard.[8][11]

2. H+/K+-ATPase Inhibition Assay:

-

Pre-incubate a defined amount of the microsomal enzyme preparation (e.g., 10 µg of membrane protein) with varying concentrations of this compound (or a standard like omeprazole) for a set period (e.g., 30-60 minutes) at 37°C.[9][10]

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 20-40 mM, pH 7.4), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM).[9][10]

-

Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) to the pre-incubated enzyme-inhibitor mixture.[9][10]

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[9][10]

-

Stop the reaction by adding an ice-cold solution of trichloroacetic acid (e.g., 10%).[9][10]

-

Centrifuge the mixture to pellet the precipitated protein.[10]

-

The amount of inorganic phosphate released from the hydrolysis of ATP in the supernatant is then quantified. This can be done spectrophotometrically at a specific wavelength (e.g., 400 nm).[9]

-

The inhibitory activity is calculated by comparing the amount of phosphate released in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a proton pump inhibitor like this compound.

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

References

- 1. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rabeprazole - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. ajpp.in [ajpp.in]

- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnsbm.org [jnsbm.org]

- 11. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to Rabeprazole-13C,d3: A Tool for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rabeprazole-13C,d3, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on its commercial availability, physicochemical properties, and potential applications in advanced scientific studies.

Introduction to Rabeprazole and its Isotopically Labeled Analog

Rabeprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), a key enzyme in the final step of gastric acid secretion.[1][2][3] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] The introduction of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (d or ²H), into the rabeprazole molecule creates a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies. This compound, where one carbon atom and three hydrogen atoms are replaced by their heavier stable isotopes, allows for the precise tracking and quantification of the drug and its metabolites without the use of radioactive tracers.

Commercial Suppliers of this compound

A critical first step for researchers is the procurement of high-quality, well-characterized isotopically labeled compounds. Several commercial suppliers offer this compound, primarily as the sodium salt, for research purposes. The following table summarizes the key suppliers and the product information available.

| Supplier | Product Name | Catalog Number | Molecular Formula | CAS Number | Form |

| Simson Pharma Limited | This compound Sodium Salt | R010000 (unlabeled) | C₁₇¹³CH₁₇D₃N₃NaO₃S | Not Available | Sodium Salt |

| Pharmaffiliates | This compound Sodium Salt | PA STI 076891 | C₁₇¹³CH₁₇D₃N₃NaO₃S | Not Available | Sodium Salt |

| Acanthus Research | This compound | RAB-16-002 | C₁₇¹³CH₁₇D₃N₃NaO₃S | Not Available | Not Specified |

| InvivoChem | This compound | V87224 | Not Specified | 1261392-48-6 | Not Specified |

| Santa Cruz Biotechnology | Rabeprazole-d3 Sodium Salt | sc-217693 | C₁₈H₁₇D₃N₃NaO₃S | Not Available | Sodium Salt |

| LGC Standards | (S)-Rabeprazole-d3 Sodium Salt | TRC-R070490-10MG | C₁₈H₁₇D₃N₃NaO₃S | Not Available | Sodium Salt |

| Mithridion | Rabeprazole - d3 Sodium Salt 1mg | Not Specified | Not Available | Sodium Salt |

Note: The exact position of the ¹³C and d3 labels may vary by supplier. Researchers should request a detailed Certificate of Analysis to confirm the isotopic labeling pattern and purity.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties and a robust analytical profile are essential for the effective use of this compound in research. While specific Certificates of Analysis for the labeled compound are proprietary to the suppliers, this section outlines the expected analytical data and general methodologies for characterization based on the parent compound, Rabeprazole.

Table 2: Physicochemical Properties of Rabeprazole Sodium

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [4] |

| Molecular Weight | 381.42 g/mol | [4] |

| Appearance | White to slightly yellowish-white solid | [5] |

| Solubility | Soluble in water and methanol | [5] |

| pKa | ~5.0 | [3] |

Analytical Characterization:

A comprehensive Certificate of Analysis for this compound should include the following information:

-

Identity Confirmation: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. Purity levels should be high (often ≥98%) to ensure the integrity of experimental results.[6]

-

Isotopic Enrichment: The percentage of molecules containing the ¹³C and d3 isotopes at the specified positions. This is a critical parameter for quantitative studies and is determined by MS.

-

Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process, usually performed by Gas Chromatography (GC).

Synthesis and Purification of Isotopically Labeled Rabeprazole

The synthesis of this compound involves the incorporation of the stable isotopes at specific positions in the molecule. While detailed proprietary synthesis protocols are not publicly available, the general synthetic route for Rabeprazole can be adapted for this purpose.

A plausible synthetic approach would involve utilizing a commercially available starting material already containing the ¹³C and/or d3 labels. For instance, a labeled methoxypropoxy side chain could be introduced. The general synthesis of Rabeprazole involves the coupling of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether to the sulfoxide.[7][8]

Purification:

Purification of the final this compound product is crucial to remove any unlabeled Rabeprazole, reaction byproducts, and other impurities. Common purification techniques include:

-

Crystallization: Recrystallization from appropriate solvent systems is a common method to achieve high purity.[9][10]

-

Chromatography: Preparative HPLC is often employed for the purification of pharmaceutical compounds and can effectively separate the labeled product from impurities.[11]

Mechanism of Action and Metabolic Pathways

Rabeprazole, as a proton pump inhibitor, acts by irreversibly inhibiting the H+/K+-ATPase in the secretory canaliculus of gastric parietal cells.[2][3] This action blocks the final step in gastric acid secretion.

Caption: Mechanism of Action of Rabeprazole.

The metabolism of Rabeprazole is primarily hepatic and involves cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, as well as non-enzymatic reduction.[1][7] The use of this compound is particularly advantageous for elucidating these metabolic pathways and quantifying the various metabolites.

Caption: Metabolic Pathway of Rabeprazole.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in pharmacokinetic studies. Its use allows for accurate and precise quantification of the parent drug and its metabolites in biological matrices such as plasma and urine.

Experimental Workflow: Pharmacokinetic Study using LC-MS/MS

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. 雷贝拉唑钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.cn]

- 6. wjpmr.com [wjpmr.com]

- 7. Rabeprazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. EP2294064A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]

- 10. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]

- 11. Identification, isolation and characterization of new impurity in rabeprazole sodium [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for Rabeprazole-13C,d3

An In-depth Technical Guide to the Stability and Storage of Rabeprazole-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented is critical for ensuring the integrity of the compound in research and pharmaceutical development. The stability profile of this compound is comparable to that of Rabeprazole Sodium due to the nature of isotopic labeling, which does not significantly alter the chemical reactivity of the molecule. Therefore, stability data for Rabeprazole Sodium is utilized as a reliable surrogate.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following table summarizes the recommended conditions for the compound in both solid (powder) and in-solution forms.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| 4°C | 2 years[1] | |

| In Solvent | -80°C | 6 months[1] |

| -20°C | 1 month[1] |

It is also noted that this compound is stable at room temperature for short periods, such as during shipping[1]. The sodium salt form is typically stored in a refrigerator at 2-8°C[2].

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the inherent stability of a drug substance. These studies, conducted under more severe conditions than accelerated stability testing, are a key component of regulatory submissions and help in the development of stability-indicating analytical methods[3][4]. Rabeprazole is known to be unstable under acidic conditions and is also sensitive to moisture, heat, and light.

Summary of Degradation Behavior

The following table summarizes the observed degradation of Rabeprazole Sodium under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Observation |

| Acid Hydrolysis | Significant degradation occurs. The drug is unstable under acidic conditions[3][4]. |

| Base Hydrolysis | Significant degradation is observed[3][4]. |

| Oxidative | The drug is highly susceptible to oxidative stress[3][4]. |

| Thermal | Significant degradation is observed at elevated temperatures[3][4]. |

| Photolytic | Degradation occurs upon exposure to UV light, especially in solution[5]. |

| Humidity | The compound is sensitive to moisture. |

Identified Degradation Products

Several degradation products of Rabeprazole have been identified through forced degradation studies. The major known degradation products include:

-

Rabeprazole Thioether : Formed via non-enzymatic reduction[2].

-

Benzimidazolone, Benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol : Identified as photodegradation products[5].

-

1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, 1H-benzo[d]imidazole-2-sulfonic acid, and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid : Characterized from stressed tablets[6].

Experimental Protocols

Detailed methodologies are essential for the replication of stability studies. The following sections provide protocols for forced degradation studies and the corresponding analytical method for quantification.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound, in accordance with ICH guidelines.

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Protocols for Stress Conditions

The following protocols are adapted from validated stability-indicating methods for Rabeprazole Sodium[3][4].

-

Acid Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 3 mL of 0.1 M HCl. Place the flask in a water bath at 60°C for 45 minutes. After cooling to room temperature, neutralize the solution with 3 mL of 0.1 M NaOH and make up to volume with diluent[4].

-

Base Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 5 mL of 0.5 M NaOH. Place the flask in a water bath at 60°C for 2 hours. After cooling, neutralize with 5 mL of 0.5 M HCl and make up to volume with diluent[4].

-

Oxidative Degradation : Transfer a sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide. Keep the flask at room temperature for 30 minutes, then make up to volume with diluent[4].

-

Thermal Degradation : Store a powdered sample equivalent to 25 mg of this compound in a hot air oven at 105°C for 18 hours. After cooling, dissolve in 35 mL of diluent and dilute to 50 mL[4].

Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating and quantifying this compound from its process-related impurities and degradation products[3][4].

| Parameter | Specification |

| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm), 5 µm |

| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v) |

| Mobile Phase B | Acetonitrile and water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Gradient Program | A gradient mixture of solvents A and B is used to achieve separation. |

Degradation Pathways

Understanding the degradation pathways is crucial for identifying and controlling impurities. The following diagram illustrates the known degradation pathways of Rabeprazole under various stress conditions.

Caption: Simplified Degradation Pathways of Rabeprazole.

Conclusion

This compound, like its non-labeled counterpart, is susceptible to degradation under conditions of acidic and basic hydrolysis, oxidation, heat, and light. For optimal stability, it should be stored as a solid at -20°C for long-term use. When in solution, storage at -80°C is recommended to minimize degradation. The provided experimental protocols for forced degradation and the stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of this compound and ensure the quality and reliability of their studies.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ClinPGx [clinpgx.org]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation [mdpi.com]

- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Rabeprazole-13C,d3

This technical guide provides a comprehensive overview of the solubility of Rabeprazole-13C,d3 in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct solubility data for the isotopically labeled this compound, this guide leverages data from its unlabeled counterpart, Rabeprazole, as a close surrogate. The minor isotopic substitution is not expected to significantly alter the compound's physicochemical properties, including solubility.

Physicochemical Properties and Solubility Profile

Rabeprazole is characterized as a white to yellowish-white solid.[1] Its structure as a substituted benzimidazole imparts amphoteric properties, with the acid dissociation constant (pKa) of the pyridine nitrogen being approximately 4.

Qualitative Solubility:

The solubility of Rabeprazole has been described across a range of common laboratory solvents. It is reported to be:

For the isotopically labeled this compound, it is noted that it may dissolve in Dimethyl Sulfoxide (DMSO), and other solvents such as water, ethanol, or Dimethylformamide (DMF) can be considered.[4]

Quantitative Solubility Data:

Quantitative solubility data is available for Rabeprazole sodium salt, which is expected to have a similar solubility profile to this compound in organic solvents.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~30[5] |

| Dimethylformamide (DMF) | ~30[5] |

| Dimethyl Sulfoxide (DMSO) | ~25[5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[5] |

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol provides a foundational technique for researchers to determine the solubility of this compound in specific solvent systems.

Methodology: Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Agitate the mixture at a constant temperature for an extended period, typically 24-72 hours.[6] This ensures that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker or a magnetic stirrer.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration of the supernatant.[6]

-

Use a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute to ensure accurate results.[6]

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6]

-

Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | Bacterial | 1261392-48-6 | Invivochem [invivochem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Analytical Landscape of Rabeprazole-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and key data points relevant to Rabeprazole-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and bioanalytical studies. While a singular, universal certificate of analysis is not publicly available, this document synthesizes data from various scientific publications and supplier specifications to offer a detailed resource for researchers.

Quantitative Data Summary

The following tables summarize the essential chemical and physical data for this compound, compiled from publicly available sources.

Table 1: General Information

| Parameter | Value | Reference |

| Product Name | This compound | Acanthus Research[1] |

| Molecular Formula | C₁₇¹³CH₁₇D₃N₃NaO₃S | Acanthus Research[1] |

| Parent Drug | Rabeprazole | Acanthus Research[1] |

| Category | Drug Substance Stable Isotope Labeled Reference Standards | Acanthus Research[1] |

Table 2: Physicochemical Properties of Unlabeled Rabeprazole Sodium (for reference)

| Parameter | Value | Reference |

| Molecular Weight | 381.42 g/mol | Sigma-Aldrich[2], AbMole BioScience[3] |

| Form | Solid | AbMole BioScience[3] |

| Solubility | Soluble in DMSO | AbMole BioScience[3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

Mechanism of Action: Proton Pump Inhibition

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4][5] It achieves this by irreversibly inhibiting the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[4][5][6] Rabeprazole is a prodrug that, in the acidic environment of the parietal cells, is converted to its active sulfenamide form.[4][6] This active form then covalently binds to cysteine residues on the proton pump, inactivating it and thereby blocking the final step in gastric acid production.[4][6][7]

Experimental Protocols

Detailed methodologies for the analysis of Rabeprazole are crucial for accurate quantification and characterization. The following sections outline typical experimental protocols found in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Rabeprazole and its impurities.

Detailed LC-MS/MS Method:

-

Sample Preparation: A common method for extracting Rabeprazole from plasma is liquid-liquid extraction using a solvent like methyl tert-butyl ether and ethyl acetate. [8]Protein precipitation with acetonitrile is another approach. [9]* Chromatographic Separation: A C18 column is typically used for separation. [10]The mobile phase often consists of an aqueous component with a modifier (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile. [10][9]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is commonly employed. [10][8]* MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Rabeprazole and its stable isotope-labeled internal standard. For Rabeprazole, a common transition is m/z 360.1 → 242.2. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Rabeprazole and its related substances.

Workflow for NMR Analysis

Detailed NMR Method:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used. [11]* Solvents: Deuterated solvents such as DMSO-d6 or CDCl3 are used to dissolve the sample. [11]* Experiments: A suite of NMR experiments can be performed for complete structural assignment, including:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons for unambiguous signal assignment. [11]* Referencing: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. [11]For ¹³C NMR, the solvent signal is often used as a reference (e.g., CDCl₃ at 77.0 ppm or DMSO-d₆ at 39.50 ppm). [11] This technical guide provides a foundational understanding of the analytical aspects of this compound. For specific applications, it is imperative to consult detailed, validated methods and the certificate of analysis provided by the supplier of the reference standard.

-

References

- 1. This compound - Acanthus Research [acanthusresearch.com]

- 2. Rabeprazole Sodium Pharmaceutical Secondary Standard; Certified Reference Material 117976-90-6 [sigmaaldrich.com]

- 3. abmole.com [abmole.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 7. Rabeprazole - Wikipedia [en.wikipedia.org]

- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. jocpr.com [jocpr.com]

Methodological & Application

Application Note: Quantification of Rabeprazole in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of rabeprazole in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, ensures high accuracy and precision. The described method involves a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation. This robust and reliable method is suitable for pharmacokinetic studies and other clinical research applications requiring the accurate measurement of rabeprazole concentrations in human plasma.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] Accurate determination of rabeprazole concentrations in human plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This application note details a validated LC-MS/MS method employing Rabeprazole-¹³C,d₃ as the internal standard (IS) to correct for matrix effects and variations in sample processing, thereby ensuring reliable quantification.

Experimental

Materials and Reagents

-

Rabeprazole and Rabeprazole-¹³C,d₃ reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant)

-

N-hexane, dichloromethane, isopropanol, ethyl acetate, and tert-butyl methyl ether for liquid-liquid extraction

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm)[2]

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of rabeprazole and Rabeprazole-¹³C,d₃ in methanol.

-

Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a methanol/water mixture to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma sample, standard, or QC, add the internal standard solution (Rabeprazole-¹³C,d₃).

-

Vortex mix for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and tert-butyl methyl ether (55:45, v/v)).[3]

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm[2] |

| Mobile Phase | 40% 10 mM Ammonium Acetate: 60% Acetonitrile (Isocratic)[2] |

| Flow Rate | 0.700 mL/min[2] |

| Injection Volume | 2 µL[4] |

| Column Temperature | 45°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |

| MRM Transitions | Rabeprazole: m/z 360.1 → 242.1[5][6][7] Rabeprazole-¹³C,d₃: (Specific transition to be determined based on the exact mass of the stable isotope labeled standard) |

| Dwell Time | 100 ms[6] |

| Source Temperature | 150°C[6] |

| Desolvation Temperature | 500°C[6] |

Quantitative Data Summary

The following tables summarize the performance characteristics of the method as reported in various studies.

Table 1: Linearity and Sensitivity

| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| 0.1 - 150 | 0.1 | > 0.99 | [2][3] |

| 0.2 - 200 | 0.2 | 0.9988 - 0.9994 | [4] |

| 1 - 500 | 1 | > 0.99 | |

| 2.0 - 800 | 2.0 | Not Reported | [5] |

| 5 - 2000 | 5 | Not Reported | [8] |

| 20.0 - 1000.0 | 20.0 | > 0.999 | [9] |

| 0.500 - 400 | 0.500 | Not Reported | [7] |

Table 2: Precision and Accuracy

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| QC Samples | < 10% | < 10% | -3.33 to 10.00% | [2][3] |

| QC Samples | < 6.65% | < 6.65% | Not Reported | [4] |

| QC Samples | < 9.8% | < 9.8% | ±1.1% | [5] |

| LLOQ, Low, Mid, High QC | < 5.4% | < 9.9% | -9.2 to 9.3% | [7] |

Table 3: Recovery

| Analyte | Recovery (%) | Reference |

| Rabeprazole | ~70% | [2][3] |

| Rabeprazole | 72.3% | [9] |

| Rabeprazole | 82.4 - 88.4% | [8] |

| Rabeprazole | > 90.0% | [5] |

Visualizations

Caption: Workflow for Rabeprazole Quantification in Plasma.

Caption: Mechanism of Action of Rabeprazole.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of rabeprazole in human plasma. The use of a stable isotope-labeled internal standard, Rabeprazole-¹³C,d₃, ensures the accuracy and precision of the results. The straightforward sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Rabeprazole in Human Plasma Using Isotopic Dilution LC-MS/MS

References

- 1. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study | Semantic Scholar [semanticscholar.org]

- 5. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. elearning.unite.it [elearning.unite.it]

- 8. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]

Application Notes and Protocols for the Use of Rabeprazole-13C,d3 in Pharmacokinetic Studies of Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope-labeled (SIL) Rabeprazole-13C,d3 in pharmacokinetic (PK) studies of rabeprazole. The use of a SIL internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy for the determination of drug concentrations in biological matrices.

Introduction

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring clinical efficacy. Stable isotope labeling, where carbon-13 (¹³C) and deuterium (d) atoms are incorporated into the rabeprazole molecule, creates this compound. This labeled compound is chemically identical to rabeprazole but has a different mass, allowing it to be distinguished by mass spectrometry (MS).

In pharmacokinetic studies, this compound is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variability during sample preparation and analysis, leading to highly reliable data.

Key Applications of this compound in Pharmacokinetic Studies

-

Bioanalytical Internal Standard: The most common application is as an internal standard for the accurate quantification of rabeprazole in biological samples (e.g., plasma, urine).

-

Absolute Bioavailability Studies: By co-administering an oral dose of unlabeled rabeprazole and an intravenous (IV) microdose of this compound, the absolute bioavailability can be determined in a single study, eliminating intra-subject variability.

-

Metabolic Profiling: While less common for this specific labeled version, stable isotopes can be used to trace the metabolic fate of a drug.

Experimental Protocols

Protocol for a Single-Dose Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for a single-dose oral pharmacokinetic study of rabeprazole using this compound as an internal standard for sample analysis.

3.1.1. Study Design

-

Design: Open-label, single-dose, single-period study.

-

Subjects: Healthy adult volunteers.

-

Treatment: A single oral dose of a 20 mg rabeprazole tablet administered with water after an overnight fast.

3.1.2. Blood Sampling

-

Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Sampling time points: Pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Protocol for Rabeprazole Quantification in Human Plasma using LC-MS/MS

This protocol is based on established methods for the quantification of rabeprazole in human plasma, utilizing this compound as the internal standard.[1]

3.2.1. Materials and Reagents

-

Rabeprazole reference standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Methyl tert-butyl ether (MTBE)